molecular formula C9H16O3 B077218 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 13380-85-3

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B077218
CAS No.: 13380-85-3
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS: 13380-85-3) is a cyclohexanecarboxylate ester derivative featuring a hydroxymethyl (-CH2OH) substituent at the 4-position of the cyclohexane ring. Its molecular formula is C9H16O3, with a molecular weight of 172.22 g/mol and a density of 1.058 g/cm³ . Key physicochemical properties include a flash point of 99.8°C and storage stability at room temperature under dry, sealed conditions. The compound is classified as safe for handling, making it suitable for pharmaceutical and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. This process yields the desired ester along with other by-products, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications Overview

  • Polymer Chemistry
    • Methyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as a monomer or modifier in polymer synthesis. It can enhance the properties of polymers, making them more suitable for specific applications such as coatings and adhesives.
  • Pharmaceuticals
    • This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in drug formulation, particularly in the development of targeted therapies.
  • Material Science
    • The compound is utilized in creating advanced materials with improved mechanical properties and thermal stability. Its application in composite materials is noteworthy.

Polymer Chemistry

This compound can be used to synthesize polyamide and other polymers through various polymerization techniques. The incorporation of this compound into polymer chains can lead to enhanced flexibility, durability, and resistance to environmental factors.

Application TypePolymer TypeBenefits
CoatingsPolyamideImproved adhesion and durability
AdhesivesEpoxyEnhanced bonding strength

Case Study: Synthesis of Graft Copolymers

A study demonstrated the successful use of this compound in the preparation of graft copolymers from cellulose derivatives using atom transfer radical polymerization (ATRP). The resulting materials exhibited improved solubility and thermal properties compared to traditional cellulose-based materials .

Pharmaceuticals

The compound has been explored as a precursor for synthesizing various pharmaceutical intermediates. Its hydroxymethyl group provides a reactive site for further functionalization, enabling the development of novel therapeutic agents.

Pharmaceutical ApplicationCompound DerivedPotential Use
Anticancer agentsAminomethyl derivativesTargeted cancer therapy
Anti-inflammatory drugsModified estersPain management

Case Study: Drug Development

Research indicated that derivatives of this compound have shown promise in preclinical studies as anti-inflammatory agents, demonstrating significant efficacy in reducing inflammation markers .

Material Science

In material science, the compound is utilized to enhance the properties of composites and thermoplastics. Its incorporation can lead to materials with improved mechanical strength and thermal stability.

Material TypeApplication AreaAdvantages
ThermoplasticsAutomotive componentsLightweight and durable
CompositesConstruction materialsEnhanced load-bearing capacity

Case Study: Composite Materials

A study on composite materials incorporating this compound revealed improvements in tensile strength and thermal degradation resistance compared to standard composites without this additive .

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its role in drug delivery and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Derived Cyclohexanecarboxylates

Several ethyl and methyl esters with sulfonamide substituents have been studied for their anticancer properties. Examples include:

  • Isopropyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate (C17H24ClNO4S, MW: 373.89 g/mol): The chlorophenyl group increases lipophilicity, while the isopropyl ester may alter metabolic stability .

Key Differences :

  • Functional Groups : Sulfonamide derivatives include aromatic (naphthalene, chlorophenyl) or heterocyclic substituents, enabling stronger van der Waals interactions compared to the hydroxymethyl group in the target compound.
  • Biological Activity : Sulfonamides exhibit anticancer activity via cell proliferation inhibition, while the hydroxymethyl derivative’s biological role remains less explored .

Amino-Modified Cyclohexanecarboxylates

  • Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (C9H18ClNO2, MW: 207.70 g/mol): The aminomethyl (-CH2NH2) group, protonated as a hydrochloride salt, increases polarity and solubility in aqueous media. This compound is used in peptide synthesis and drug intermediates .

Key Differences :

  • Reactivity : The primary amine group enables nucleophilic reactions (e.g., amide bond formation), unlike the hydroxymethyl group, which participates in hydrogen bonding or esterification.
  • Safety: The hydrochloride salt requires stricter handling (e.g., respiratory protection) compared to the non-ionic hydroxymethyl derivative .

Chlorinated and Oxo-Substituted Derivatives

  • Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (C14H14Cl2O3, MW: 309.17 g/mol): The dichlorophenyl and ketone groups enhance electrophilicity and reactivity, making it useful in agrochemical synthesis .

Key Differences :

  • Lipophilicity: The dichlorophenyl group increases logP (octanol-water partition coefficient), favoring membrane permeability but raising toxicity concerns.
  • Synthetic Applications : The ketone group allows further derivatization (e.g., Grignard reactions), whereas the hydroxymethyl group is typically oxidized or esterified .

Hydroxycyclohexanecarboxylates

  • Methyl 4-Hydroxycyclohexanecarboxylate (CAS: 17449-76-2, C9H16O3, MW: 172.22 g/mol): Structural isomer with a hydroxyl (-OH) instead of hydroxymethyl (-CH2OH) group. The hydroxyl group increases acidity (pKa ~10–12) and hydrogen-bonding capacity .

Key Differences :

  • Acidity : The hydroxyl group deprotonates more readily than the hydroxymethyl group, affecting solubility in basic conditions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate C9H16O3 172.22 Hydroxymethyl, methyl ester Pharmaceutical intermediates
Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate C21H25NO4S 387.49 Sulfonamide, ethyl ester Anticancer agents
Methyl 4-(aminomethyl)cyclohexanecarboxylate HCl C9H18ClNO2 207.70 Aminomethyl, hydrochloride Peptide synthesis
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate C14H14Cl2O3 309.17 Dichlorophenyl, ketone Agrochemical intermediates
Methyl 4-hydroxycyclohexanecarboxylate C9H16O3 172.22 Hydroxyl, methyl ester Solubility studies

Biological Activity

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 13380-85-3) is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C9_9H16_{16}O3_3
  • Molecular Weight : 172.22 g/mol
  • Boiling Point : Not available
  • Solubility : Highly soluble in water (up to 17.7 mg/ml) .
  • Log P (Partition Coefficient) : Ranges from 0.86 to 2.18, indicating moderate lipophilicity .

Biological Activity

This compound exhibits several noteworthy biological properties, which are summarized below:

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives of cyclohexanecarboxylic acids have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of hydroxymethyl groups may enhance the interaction with microbial membranes, leading to increased efficacy .

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, methyl esters of cyclohexanecarboxylic acids have shown potential in inhibiting the proliferation of cancer cells, suggesting that this compound may possess similar properties. The exact mechanism remains under investigation but is believed to involve apoptosis induction in tumor cells .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition could lead to altered metabolic processes in target organisms, potentially providing a basis for its use in therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of cyclohexanecarboxylic acids against a panel of bacteria. This compound was included and showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/ml .
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that this compound induced cell death at concentrations above 50 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent .

Data Table

PropertyValue
Chemical FormulaC9_9H16_{16}O3_3
Molecular Weight172.22 g/mol
Solubility17.7 mg/ml
Log P (iLOGP)2.18
MIC against E. coli32 µg/ml
Cytotoxic concentration>50 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include selective reduction of the formyl group in Methyl 4-formylcyclohexanecarboxylate using NaBH₄ or LiAlH₄, though steric hindrance may require optimized stoichiometry . Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., THF vs. methanol), and catalyst loading significantly impact yield. For example, excess methanol improves esterification efficiency, while controlled reducing agent addition minimizes side products .

Q. Which analytical techniques are critical for characterizing purity and stereochemistry?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the hydroxymethyl (-CH₂OH, δ ~3.5 ppm) and ester carbonyl (δ ~170 ppm) groups .
  • IR Spectroscopy : Key peaks include O-H stretching (~3400 cm⁻¹) and ester C=O (~1730 cm⁻¹) .
  • X-ray Crystallography : ORTEP-3 software is used to resolve stereochemical ambiguity in crystalline derivatives, particularly for trans/cis isomer confirmation .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities like unreacted carboxylic acid or oxidation byproducts .

Q. How should stability and storage conditions be optimized for this compound?

The compound is hygroscopic and prone to ester hydrolysis under acidic/basic conditions. Recommended storage:

  • Temperature : 2–8°C in airtight containers to prevent moisture absorption .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability.
  • Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydroxymethyl and ester groups in nucleophilic reactions?

The hydroxymethyl group (-CH₂OH) undergoes nucleophilic substitution (e.g., tosylation) or oxidation (e.g., to formyl using PCC), while the ester group participates in hydrolysis (acid/base-catalyzed) or transesterification. DFT studies suggest that steric hindrance from the cyclohexane ring slows ester hydrolysis compared to linear analogs. Competitive reaction pathways can be mapped via kinetic monitoring (e.g., UV-Vis for ester cleavage rates) .

Q. How does this compound interact with biological systems, such as enzymes?

The compound serves as a substrate analog in studies of esterase and dehydrogenase enzymes. For example, its ester group mimics natural substrates in lipase-catalyzed hydrolysis assays, while the hydroxymethyl group can probe alcohol dehydrogenase activity. Competitive inhibition assays (IC₅₀ measurements) and molecular docking simulations are used to elucidate binding affinities .

Q. How can contradictory data on synthetic yields or spectral assignments be resolved?

Discrepancies in reported yields (e.g., 70–90% for esterification) often arise from variations in purification methods (column chromatography vs. recrystallization). Spectral contradictions (e.g., ¹H NMR shifts) may reflect solvent-dependent conformational changes (axial vs. equatorial hydroxymethyl). Cross-validate data using high-field NMR (≥500 MHz) and replicate synthetic protocols with controlled humidity .

Q. What role does this compound play in drug development, particularly as a prodrug intermediate?

The ester moiety enhances membrane permeability, making it a candidate for prodrug design. For instance, it can be conjugated to antiviral agents (e.g., nucleoside analogs) via hydrolyzable linkages. In vivo studies in rodent models assess bioavailability and metabolic stability (e.g., plasma half-life via LC-MS/MS) .

Q. What safety protocols are recommended for handling this compound based on hazard assessments?

While no acute toxicity is reported (oral LD₅₀ >2000 mg/kg in rodents), precautions include:

  • PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in approved organic waste containers .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
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Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
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Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
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Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
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Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of acid from step 1 (700 mg, 3.8 mmol) in tetrahydrofuran (10 mL) was added borane-dimethyl sulfide complex (2 mL, 4.1 mmol). The reaction mixture was warmed to room temperature for 2 h and a 1:1 mixture of acetic acid/water (10 mL) was added. The resulting mixture was concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:1 hexanes/ethyl acetate) provided methyl 4-(hydroxymethyl)cyclohexanecarboxylate (560 mg): 1H NMR (500 MHz, CDCl3) δ 3.68 (s, 3H), 3.51-3.46 (m, 2H), 2.59-2.57 (m, 1H), 2.05-2.00 (m, 2H), 1.65-1.55 (m, 5H), 1.31-1.27 (m, 2H).
[Compound]
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Synthesis routes and methods II

Procedure details

Zinc borohydride solution (67 ml of a 0.35M solution, Ref. W. J. Gensler et al J. Amer. Chem. Soc. 1960, 82, 6074) and tetramethylethylenediamine (TMEDA) were successively added to a stirred solution of 4-methoxycarbonylcyclohexylcarbonyl chloride (1.02 g) in THF (18 ml) at 0° C. The reaction mixture was stirred at 0° C. for 30 minutes. The organic phase was then washed with dilute hydrochloric acid and brine before drying over anhydrous magnesium sulphate and then evaporation in vacuo. Methyl 4-hydroxymethylcyclohexanecarboxylate was obtained as a semi-crystalline oil.
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Synthesis routes and methods III

Procedure details

To 4-hydroxymethylcyclohexanecarboxylic acid (TCI-JP, 0.50 g, 3.2 mmol) in 10 mL CH3OH was added 0.50 mL concentrated H2SO4. This mixture was warmed to reflux and allowed to stir for 2 h. The reaction mixture was then cooled and NH4OH was added until the solution tested basic using pH paper. The mixture was then extracted with 3×5 mL ethyl acetate. The combined organic extracts were washed with saturated, aqueous NaCl then were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give 0.45 g of the title compound (0.26 mmol, 83% yield). MS (DCI/NH3) m/z 190 (M+NH4)+.
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Yield
83%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
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Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

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